molecular formula C14H15NO2 B12332610 2-Amino-2-methyl-3-(2-naphthyl)propanoic acid

2-Amino-2-methyl-3-(2-naphthyl)propanoic acid

Cat. No.: B12332610
M. Wt: 229.27 g/mol
InChI Key: KHIAMTDWCDARAE-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of propanoic acid and features a naphthyl group attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(2-naphthyl)propanoic acid typically involves the use of starting materials such as 2-naphthylacetonitrile and methylamine. One common synthetic route includes the following steps:

    Nitrile Hydrolysis: 2-Naphthylacetonitrile is hydrolyzed to form 2-naphthylacetic acid.

    Amidation: The 2-naphthylacetic acid is then reacted with methylamine to form the corresponding amide.

    Reduction: The amide is reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(2-naphthyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthyl ketones or carboxylic acids.

    Reduction: Production of naphthyl amines or alcohols.

    Substitution: Generation of various substituted naphthyl derivatives.

Scientific Research Applications

2-Amino-2-methyl-3-(2-naphthyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(2-naphthyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • 2-Amino-2-methyl-3-(1-naphthyl)propanoic acid
  • 3-Amino-2-methylpropanoic acid

Uniqueness

2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)

InChI Key

KHIAMTDWCDARAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N

Origin of Product

United States

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